molecular formula C13H18BClO4S B13446432 2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13446432
M. Wt: 316.6 g/mol
InChI Key: ICMHOQNMIQYTPW-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a pinacol-protected boron atom attached to a substituted phenyl ring. The phenyl group is functionalized with a 3-chloro substituent and a 4-methylsulfonyl (mesyl) group. The methylsulfonyl moiety is a strong electron-withdrawing group (EWG), which enhances the electrophilicity of the boron atom, making the compound highly reactive in cross-coupling reactions such as Suzuki-Miyaura couplings . Its molecular formula is C₁₃H₁₈BClO₄S, with a molecular weight of 316.61 g/mol. The compound is typically used in pharmaceutical and materials science research due to its stability and reactivity under catalytic conditions .

Properties

Molecular Formula

C13H18BClO4S

Molecular Weight

316.6 g/mol

IUPAC Name

2-(3-chloro-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H18BClO4S/c1-12(2)13(3,4)19-14(18-12)9-6-7-11(10(15)8-9)20(5,16)17/h6-8H,1-5H3

InChI Key

ICMHOQNMIQYTPW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)C)Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

This is the most common and efficient method for preparing aryl boronic esters.

Reaction Scheme:

$$
\text{Ar–X} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Ar–Bpin} + \text{Byproducts}
$$

  • Substrate: 3-chloro-4-(methylsulfonyl)phenyl halide (commonly bromide or iodide).
  • Reagents: Bis(pinacolato)diboron (B2pin2), base (e.g., potassium acetate or potassium carbonate).
  • Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Solvent: Polar aprotic solvents like dimethylformamide or dioxane.
  • Conditions: Heating at 80–100 °C under inert atmosphere for several hours.

Mechanism Highlights:

  • Oxidative addition of the aryl halide to Pd(0).
  • Transmetalation with diboron reagent.
  • Reductive elimination to form the aryl boronate ester.

This method is favored due to its high regioselectivity and tolerance of functional groups such as methylsulfonyl and chloro substituents.

Iridium-Catalyzed C–H Borylation

An alternative approach involves direct borylation of the aromatic C–H bond adjacent to directing groups.

  • Uses iridium catalysts with bipyridine ligands.
  • Allows direct installation of boronate esters without pre-functionalized halides.
  • May require directing groups or specific reaction conditions to achieve selectivity.

However, this method is less common for substrates with sensitive substituents like methylsulfonyl groups and is less documented for this specific compound.

Experimental Data Summary

Parameter Details
Starting material 3-chloro-4-(methylsulfonyl)phenyl bromide or iodide
Boron reagent Bis(pinacolato)diboron (B2pin2)
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4
Base Potassium acetate or potassium carbonate
Solvent Dimethylformamide, dioxane
Temperature 80–100 °C
Reaction time 6–24 hours
Purity of product Typically >95% (confirmed by chromatographic methods)
Yield Moderate to high (60–90%) depending on conditions

Supporting Literature and Patents

  • The palladium-catalyzed borylation method is well-established and described in comprehensive reviews on Suzuki–Miyaura coupling and boron reagent synthesis.
  • Patents on hydroboronation processes provide background on boronate ester synthesis but are less specific to this compound.
  • Experimental procedures for related boronic esters with methylsulfonyl and chloro substituents are available in chemical supplier documentation and research articles.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boronic ester precursor in palladium-catalyzed Suzuki reactions, enabling aryl-aryl bond formation. Key characteristics include:

Reaction Conditions and Performance

Substrate PairingCatalyst SystemBaseSolventTemperatureYieldSource
Aryl halides (e.g., 4-bromotoluene)PdCl₂(dppf)₂ (1-2 mol%)K₂CO₃/Na₂CO₃THF/H₂O (3:1)65-85°C63-86%
Heteroaryl chloridesPd(PPh₃)₄/XPhos (2-4 mol%)Cs₂CO₃DME/H₂O80-110°C49-71%

Mechanistic Insights :

  • Oxidative Addition : Pd⁰ inserts into the C–X bond of aryl halides.

  • Transmetalation : Boron transfers from the dioxaborolane to Pd, facilitated by the sulfonyl group’s electron-withdrawing effects .

  • Reductive Elimination : Forms the biaryl product with regeneration of Pd⁰ .

Oxidation Reactions

The methylsulfonyl group directs regioselective oxidation:

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%)THF, 0°C to RT, 6 hr4-Hydroxy-3-chlorophenyl boronate62%
NaBO₃·4H₂OAcOH, 50°C, 12 hrBoronic acid derivative55%

Key Observation : Oxidation occurs preferentially at the boron center due to steric protection of the sulfonyl group by tetramethyl dioxaborolane .

Substitution Reactions

Halogen exchange and nucleophilic substitutions are facilitated by the chloro group:

Reaction TypeReagentConditionsProductYieldSource
Bromide ExchangeN-BromosuccinimideDMF, 80°C, 8 hr3-Bromo-4-(methylsulfonyl)phenyl73%
AminationNH₃ (7 M in MeOH)Sealed tube, 120°C3-Amino-4-(methylsulfonyl)phenyl58%

Steric Effects : The 3-chloro substituent hinders nucleophilic attack at the ortho position, favoring para substitution .

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis under basic conditions:

ConditionsProductApplicationSource
LiOH (2 equiv), THF/H₂O, 40°CBoronic acid intermediateSuzuki coupling precursor
HCl (6 M), EtOH, refluxDeboronation to phenolFunctional group diversification

Comparative Reactivity with Analogues

Structural variations impact reaction efficiency:

Compound ModificationSuzuki Coupling YieldKey Difference vs. Target CompoundSource
2-(3-Chloro-4-methylphenyl)84%Methyl instead of methylsulfonyl
2-(4-(Ethylsulfonyl)phenyl)68%Ethylsulfonyl reduces steric bulk
2-(3-(Trifluoromethyl)phenyl)51%CF₃ group increases electron deficiency

Stability and Handling Considerations

  • Storage : Stable under inert gas (N₂/Ar) at 2-8°C for >12 months .

  • Decomposition : Prolonged exposure to moisture leads to boronic acid formation (t₁/₂ = 14 days at 25°C, 60% RH) .

This compound’s dual functionality (boron and sulfonyl groups) makes it a versatile intermediate in medicinal chemistry and materials science. Further studies could explore its use in photoredox catalysis or tandem C–H activation processes.

Scientific Research Applications

2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

Structural Analogues by Substituent Type

The reactivity and applications of boronic esters are highly dependent on the electronic and steric properties of their substituents. Below is a detailed comparison of the target compound with its structural analogs:

Table 1: Key Properties of Structural Analogs
Compound Name Substituents Molecular Formula CAS Number Key Applications Hazard Statements
2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 4-SO₂Me C₁₃H₁₈BClO₄S 2377012-74-1 Suzuki couplings, drug synthesis H315, H319, H335
2-(3-Fluoro-4-(methylsulfonyl)phenyl)-... 3-F, 4-SO₂Me C₁₃H₁₈BFO₄S 648904-85-2 Catalytic cross-couplings Not reported
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-diCl C₁₂H₁₅BCl₂O₂ 1402238-26-9 Biaryl synthesis Not reported
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-C≡CH C₁₄H₁₈BO₂ - Click chemistry precursors Not reported
2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Thiophene, 4-Cl C₁₀H₁₄BClO₂S 2764960-08-7 Heterocyclic coupling Not reported

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWG):
    The methylsulfonyl group (-SO₂Me) in the target compound strongly withdraws electrons, increasing the boron atom's electrophilicity and enhancing its reactivity in cross-couplings . This contrasts with analogs like 2-(3,5-dimethoxyphenyl)-... (), where methoxy (-OMe) groups donate electrons, reducing boron reactivity.

    • Example: The dichloro analog (3,5-diCl, ) exhibits moderate reactivity due to the combined inductive effects of two chlorine atoms, though steric hindrance may limit coupling efficiency .
  • Steric Considerations:
    Substituent position significantly impacts steric accessibility. For instance, the target compound's 3-Cl and 4-SO₂Me groups create a para-substituted pattern, minimizing steric clash during catalytic cycles. In contrast, 2-(2-chloro-4-(methylsulfanyl)phenyl)-... () has ortho-substituents, which may hinder substrate binding to palladium catalysts .

Stability and Handling

  • Hydrolytic Stability:
    Pinacol boronic esters are generally stable, but EWGs like -SO₂Me can accelerate hydrolysis. The target compound requires anhydrous storage (4–8°C) to prevent degradation . In contrast, methoxy-substituted analogs () are less moisture-sensitive due to reduced boron electrophilicity .

  • Hazard Profile: The target compound carries warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) . Analogs like the fluoro variant () lack reported hazards, suggesting a safer profile .

Biological Activity

The compound 2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈BClO₂
  • Molecular Weight : 252.54 g/mol
  • CAS Number : 1072945-04-0

The structure consists of a dioxaborolane ring substituted with a chloromethylphenyl group and a methylsulfonyl moiety. This unique arrangement contributes to its biological properties.

Mechanisms of Biological Activity

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit certain kinases involved in cell signaling pathways. For instance, it may affect the activity of receptor tyrosine kinases (RTKs) such as PDGFR (Platelet-Derived Growth Factor Receptor), which are crucial in regulating cell growth and differentiation .
  • Anticancer Properties :
    • Research indicates that compounds with similar structures exhibit anticancer activity by modulating pathways involved in cell proliferation and apoptosis. The inhibition of PDGFR signaling can lead to reduced tumor growth in various cancer models .
  • Antimicrobial Activity :
    • Some studies suggest that boron-containing compounds possess antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis within the bacterial cell .

Case Study 1: Anticancer Activity

A study investigated the effects of various dioxaborolane derivatives on cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's effectiveness was compared with standard chemotherapeutics, showing promising results in vitro.

CompoundIC50 (µM)Cell Line
2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane15MDA-MB-231
Doxorubicin10MDA-MB-231

Case Study 2: Inhibition of PDGFR

Another research focused on the inhibition of PDGFR by this compound. It was found that treatment with the compound resulted in decreased phosphorylation of PDGFR in cellular assays, leading to a reduction in downstream signaling cascades associated with tumorigenesis.

Q & A

Q. How can researchers leverage X-ray crystallography to validate structural assignments?

  • Procedure :

Crystallization : Grow single crystals via slow evaporation from ethyl acetate/hexane mixtures.

Data Collection : Resolve bond lengths (e.g., B–O ~1.37 Å) and dihedral angles using synchrotron radiation (e.g., λ = 0.71073 Å) .

Validation : Compare with Cambridge Structural Database entries for analogous dioxaborolanes .

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